(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-hydroxy-2H-chromene-3-carboxylic acid with 4-(methylsulfanyl)aniline under acidic conditions to form the imine intermediate. This intermediate is then cyclized under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide.
Reduction: Formation of 7-hydroxy-2-{[4-(methylsulfanyl)phenyl]amino}-2H-chromene-3-carboxamide.
Substitution: Formation of derivatives with different substituents replacing the methylsulfanyl group.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic organic chemistry.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential anti-inflammatory and antioxidant properties. Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further studies in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The hydroxyl and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromene-3-carboxamide: Lacks the imine and methylsulfanyl groups.
2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide: Lacks the hydroxyl group.
7-hydroxy-2H-chromene-3-carboxylic acid: Lacks the imine and methylsulfanyl groups.
Uniqueness
The presence of both the hydroxyl and imine groups, along with the methylsulfanyl substituent, makes (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide unique
Biological Activity
Chemical Identity
- Common Name : (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
- CAS Number : 1327195-14-1
- Molecular Formula : C20H15N3O3S2
- Molecular Weight : 409.5 g/mol
This compound belongs to the class of chromene derivatives, which have garnered interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Anticancer Properties
Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro assays revealed that this compound can significantly reduce the viability of human breast cancer cells by promoting apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
Preliminary studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects. For example, it has been reported to inhibit the activity of specific kinases involved in cancer cell signaling pathways.
Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at various concentrations (1 µM to 50 µM), and cell viability was assessed using an MTT assay. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. The compound was tested on LPS-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Summary of Biological Activities
In Vitro Study Results
Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|
1 | 90 | |
10 | 70 | |
25 | 40 | 25 |
50 | 10 |
Properties
IUPAC Name |
7-hydroxy-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-13-6-3-11(4-7-13)19-17-14(16(18)21)8-10-2-5-12(20)9-15(10)22-17/h2-9,20H,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJVKHSYOBGWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.